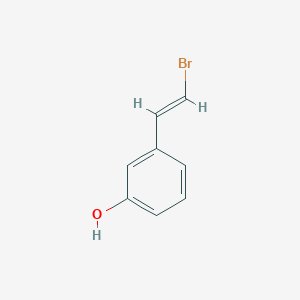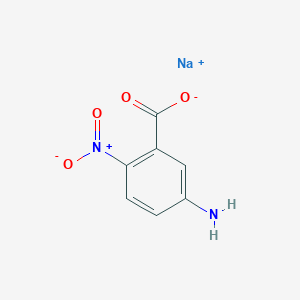
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea
Descripción general
Descripción
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the triazine ring and morpholine moiety in its structure imparts unique chemical and biological properties to this compound.
Métodos De Preparación
The synthesis of 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea typically involves the reaction of 2,4-dichloro-6-morpholino-1,3,5-triazine with an appropriate amine derivative. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to maintain a low temperature and ensure selective substitution of the chloride ion .
Análisis De Reacciones Químicas
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium carbonate, morpholine, and various amine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea involves its interaction with specific molecular targets and pathways. The triazine ring and morpholine moiety play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea can be compared with other similar compounds, such as:
2,4-Dichloro-6-morpholino-1,3,5-triazine: A precursor in the synthesis of the compound.
4-(Difluoromethyl)-5-(4-((3R,5)-3,5-dimethylmorpholino)-6-(( ): Another triazine derivative with similar chemical properties.
Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine: These compounds have been studied for their cytotoxic activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-[4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O2/c1-17-15(23)18-11-4-2-10(3-5-11)12-19-13(16)21-14(20-12)22-6-8-24-9-7-22/h2-5H,6-9H2,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOTYESCDZFORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Mercapto-1,4-dioxa-spiro[4.5]dec-7-ene-7-carboxylic acid ethyl ester](/img/structure/B8026577.png)

![tert-Butyl 5-hydroxy-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8026584.png)





![(3-endo)-N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B8026630.png)
![Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B8026651.png)


